5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide
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Overview
Description
5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide is a chemical compound with the molecular formula C₁₄H₁₁N₃OS It is known for its unique structure, which includes a cyano group, a methyl group, a phenyl group, and a sulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide typically involves the reaction of 2-methyl-6-sulfanylpyridine-3-carboxylic acid with phenylamine and a cyano group donor under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as halogens or nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-2-methyl-N-phenyl-6-sulfanylnicotinamide
- 5-cyano-2-methyl-N-phenyl-6-sulfanylbenzamide
- 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-2-carboxamide
Uniqueness
5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-cyano-2-methyl-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-12(7-10(8-15)14(19)16-9)13(18)17-11-5-3-2-4-6-11/h2-7H,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCJJMFKFZTZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=S)N1)C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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